METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE
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Overview
Description
METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE is a complex organic compound featuring a bicyclic structure with significant potential in various fields of scientific research. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry may enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the azabicyclo[3.2.1]octane family, such as:
2-Azabicyclo[3.2.1]octane: Known for its potential in drug discovery and synthetic applications.
8-Oxabicyclo[3.2.1]octane: Utilized in the synthesis of complex organic molecules.
Uniqueness
METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE is unique due to its specific structural features and the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-28-22(25)16-9-7-15(8-10-16)21(24)23-17-11-12-18(23)14-20(13-17)29(26,27)19-5-3-2-4-6-19/h2-10,17-18,20H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILXXCFVXYIHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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